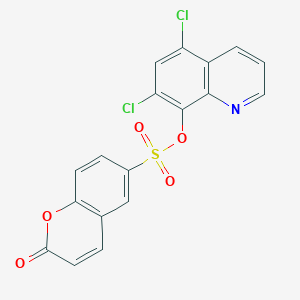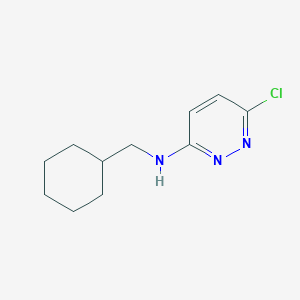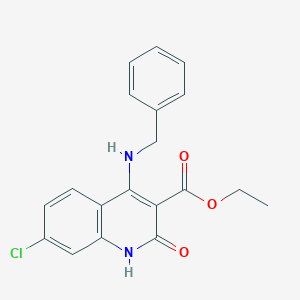
N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of organic compounds is crucial in determining their physical, chemical, and biological properties. The crystal structure of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide was determined to belong to the tetragonal system, with specific geometric bond lengths and angles that can be compared with theoretical values obtained from density functional theory (DFT) . Such detailed structural analysis is essential for understanding the behavior of the compound in various environments and can be used to predict the properties of N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2-methoxybenzamide by analogy.
Chemical Reactions Analysis
The reactivity of a compound is influenced by its molecular structure, particularly the functional groups present. In the synthesis of related compounds, reactivity is manipulated through the use of specific reagents and conditions to achieve the desired transformations. For example, the use of 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF4) as an ionic liquid medium facilitated the synthesis of novel 2-(oxazolo[5,4-b]pyridin-2-yl)-N-phenylbenzamides, highlighting the role of innovative solvents in promoting efficient chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are directly related to its structure and the nature of its constituent atoms and bonds. The polyimides synthesized from the pyridine-containing aromatic dianhydride monomer exhibited good solubility in aprotic amide solvents and cresols, as well as excellent thermal stability and mechanical properties . Similarly, the antiproliferative activity of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide against various cancer cell lines can be attributed to its molecular structure, which allows for interactions with biological targets . These properties are crucial for the application of such compounds in materials science and medicinal chemistry.
科学的研究の応用
Anticancer Potential
Pyrimidine derivatives, such as 6-Pyrrolidinyl-2-(2-Substituted Phenyl)-4-Quinazolinones, have shown significant cytotoxicity in vitro against various cancer cell lines, suggesting their potential as anticancer candidates. Such compounds have demonstrated the ability to induce cell cycle arrest and apoptosis, key mechanisms of action for anticancer drugs (Hour et al., 2007).
Antifungal and Antibacterial Applications
Pyrimidine derivatives have also shown effectiveness as antifungal and antibacterial agents. For instance, certain 4-Chloro-6-Methoxy-N,N-Dimethylpyrimidin-2-Amine derivatives have demonstrated significant antifungal activity against types like Aspergillus terreus and Aspergillus niger. This points towards their potential development into useful antifungal agents (Jafar et al., 2017).
Synthetic Chemistry and Materials Science
Pyrimidine-containing compounds are integral to the synthesis of complex molecules and materials. For example, novel polyimides derived from pyridine-containing aromatic dianhydrides and aromatic diamines, showcasing outstanding thermal stability and mechanical properties, are used in high-performance materials (Wang et al., 2006).
特性
IUPAC Name |
N-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-12-16(13(2)20-18(19-12)22-10-6-7-11-22)21-17(23)14-8-4-5-9-15(14)24-3/h4-5,8-9H,6-7,10-11H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAOSSBQQKIETFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCCC2)C)NC(=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B3002242.png)

![6,6'-(piperazine-1,4-diyldimethanediyl)bis(2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one)](/img/structure/B3002244.png)
![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B3002245.png)
![5-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol](/img/structure/B3002246.png)

![2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-ethyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3002250.png)

![2-[(2-Bromophenyl)methylene]-6-hydroxy-4-methylbenzo[b]furan-3-one](/img/structure/B3002252.png)
![N-((6-methoxybenzo[d]thiazol-2-yl)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B3002254.png)
![methyl 3-(benzoylamino)-6-(2-{[(2,4-dichlorobenzyl)oxy]imino}ethyl)-2-oxo-2H-pyran-5-carboxylate](/img/structure/B3002255.png)